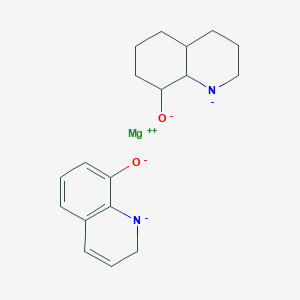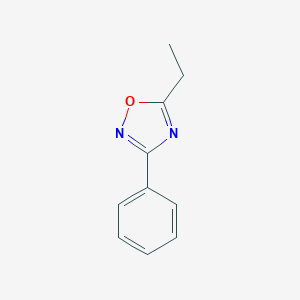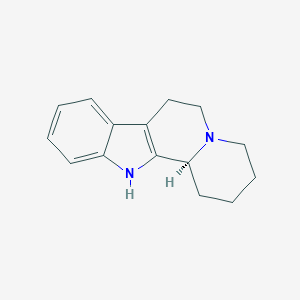
Debromoarborescidine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Debromoarborescidine A (DBA) is a naturally occurring indole alkaloid that is found in various plant species, including the Corynanthe and Tabernaemontana plants. DBA has attracted significant attention from the scientific community due to its potential therapeutic applications and unique chemical structure. In
Mécanisme D'action
The mechanism of action of Debromoarborescidine A is not fully understood, but studies have shown that it interacts with various cellular pathways and targets. Debromoarborescidine A has been shown to inhibit the activity of certain enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. Debromoarborescidine A has also been shown to induce the release of reactive oxygen species (ROS), which can cause oxidative stress and ultimately lead to apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Debromoarborescidine A has several biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting the growth of cancer cells, and reducing inflammation. Debromoarborescidine A has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Debromoarborescidine A in lab experiments is its unique chemical structure, which makes it a valuable tool for studying various cellular pathways and targets. However, Debromoarborescidine A is a complex molecule that is difficult to synthesize, making it challenging to produce in large quantities for use in experiments. Additionally, Debromoarborescidine A has been shown to have cytotoxic effects on normal cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Debromoarborescidine A, including exploring its potential as an anti-cancer agent, investigating its neuroprotective effects, and developing more efficient synthesis methods. Researchers are also interested in studying the structure-activity relationship of Debromoarborescidine A, which could lead to the development of more potent and selective analogs. Overall, Debromoarborescidine A has significant potential as a therapeutic agent, and further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
Debromoarborescidine A can be synthesized through several methods, including total synthesis and semi-synthesis. Total synthesis involves creating Debromoarborescidine A from scratch using various chemical reactions, while semi-synthesis involves modifying natural products to produce Debromoarborescidine A. Total synthesis of Debromoarborescidine A is challenging due to its complex structure, and researchers have developed various strategies to overcome these challenges. One of the most successful strategies involves using a cascade reaction to construct the indole ring system, followed by functional group manipulation to create the final product.
Applications De Recherche Scientifique
Debromoarborescidine A has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising applications of Debromoarborescidine A is its use as an anti-cancer agent. Studies have shown that Debromoarborescidine A can induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for various types of cancer. Debromoarborescidine A has also been shown to have anti-inflammatory and anti-microbial properties, making it a potential treatment for inflammatory diseases and infections.
Propriétés
Numéro CAS |
10252-12-7 |
|---|---|
Nom du produit |
Debromoarborescidine A |
Formule moléculaire |
C15H18N2 |
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
(12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine |
InChI |
InChI=1S/C15H18N2/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13/h1-2,5-6,14,16H,3-4,7-10H2/t14-/m0/s1 |
Clé InChI |
OURDZMSSMGUMKR-AWEZNQCLSA-N |
SMILES isomérique |
C1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34 |
SMILES |
C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
SMILES canonique |
C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
Synonymes |
(12bS)-1,2,3,4,6,7,12,12bβ-Octahydroindolo[2,3-a]quinolizine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



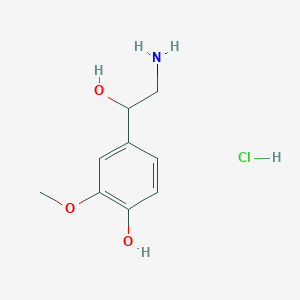
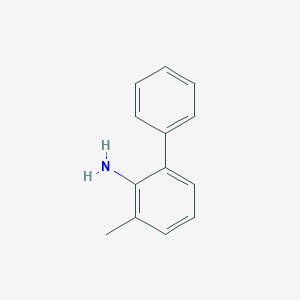
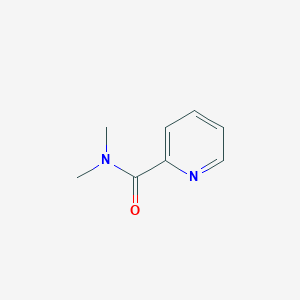

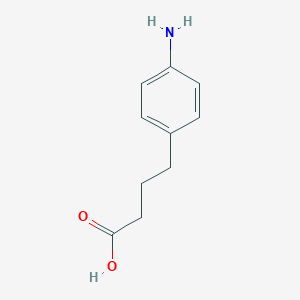
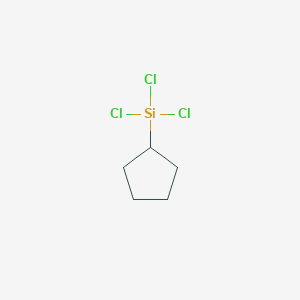
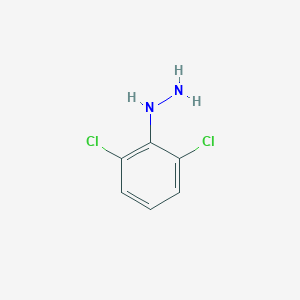
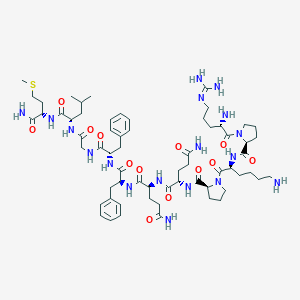
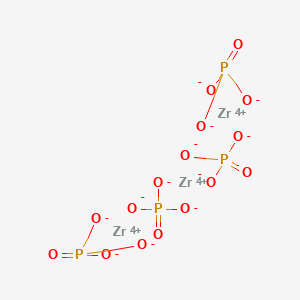
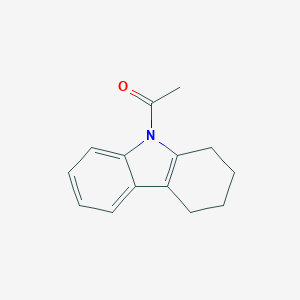
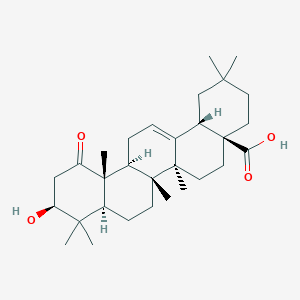
![N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B81585.png)
